Bismuth camphocarbonate

Description

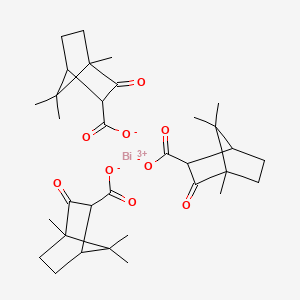

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H45BiO9 |

|---|---|

Molecular Weight |

794.7 g/mol |

IUPAC Name |

bismuth;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/3C11H16O3.Bi/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;/h3*6-7H,4-5H2,1-3H3,(H,13,14);/q;;;+3/p-3 |

InChI Key |

UKRHKPCWTGYGIN-UHFFFAOYSA-K |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bismuth Camphocarbonate

Established and Emerging Synthetic Routes for Bismuth Camphocarbonate

The synthesis of bismuth complexes is an active area of research, with methods evolving from conventional aqueous precipitation to more advanced techniques like hydrothermal synthesis to create materials with specific properties. researchgate.net

While detailed contemporary reports on the specific synthesis of this compound are not abundant in recent literature, conventional methods for preparing bismuth carboxylates typically involve a salt metathesis reaction in an aqueous solution. This established approach would involve the reaction of a soluble bismuth(III) salt, most commonly bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), with a salt of d-camphocarboxylic acid. matec-conferences.org

The general process involves dissolving bismuth nitrate in an acidic solution to prevent the premature hydrolysis and precipitation of bismuth oxysalts. matec-conferences.org This solution is then combined with an aqueous solution of the camphocarbonate salt. The formation of the insoluble this compound complex drives the reaction, causing it to precipitate from the solution. The resulting solid can then be isolated by filtration, washed to remove any unreacted starting materials and soluble byproducts, and subsequently dried. The stoichiometry and pH of the reaction mixture are critical parameters that must be controlled to obtain the desired product and avoid the formation of various bismuth oxynitrates or hydroxides. matec-conferences.org

Hydrothermal synthesis is a powerful method for preparing crystalline inorganic and metal-organic materials, including bismuth complexes, by carrying out reactions in water at elevated temperatures and pressures within a sealed vessel, known as an autoclave. researchgate.netsci-hub.se This technique has been successfully employed to create a variety of bismuth carboxylates with controlled structures, from simple molecular units to extended three-dimensional frameworks. researchgate.netfigshare.com

Though a specific protocol for this compound via this method is not detailed in the cited literature, the general principles are readily adaptable. The process typically involves combining a bismuth precursor, such as bismuth nitrate, with the carboxylic acid ligand (in this case, camphoric acid) in a Teflon-lined stainless steel autoclave. sci-hub.se The reaction mixture is then heated to temperatures generally ranging from 120°C to 180°C for a period of 24 to 72 hours. sci-hub.seresearchgate.net During this process, the increased temperature and pressure enhance the solubility of the reactants and facilitate the crystallization of the product. This method offers the potential to produce highly crystalline, phase-pure this compound. researchgate.net

The table below summarizes reaction conditions used in the hydrothermal synthesis of other bismuth dicarboxylate complexes, illustrating typical parameters that could be adapted for the synthesis of this compound.

| Precursors | Ligand | Temperature (°C) | Time (h) | Resulting Structure Type |

| Bi(NO₃)₃·5H₂O, Piperazine | 2,6-Pyridinedicarboxylic acid | 180 | 72 | Molecular Unit sci-hub.se |

| Bi(NO₃)₃·5H₂O | 4,5-Imidazoledicarboxylic acid | 120 | 24 | Bilayer Arrangement sci-hub.seresearchgate.net |

| Bi(NO₃)₃·5H₂O | 3,4-Pyridinedicarboxylic acid | 120 | 24 | 3D Extended Structure sci-hub.seresearchgate.net |

| Bi(NO₃)₃·5H₂O | Pyridine-2,5-dicarboxylic acid | Not Specified | Not Specified | 1D Chains researchgate.net |

Derivatization Strategies and Ligand Modification in this compound Chemistry

The derivatization of bismuth complexes is a key strategy for tuning their physical and chemical properties. The biological and chemical activity of bismuth-containing compounds is closely linked to the nature of the coordinated ligand and the geometry of the complex. sciforum.net Even minor modifications to the ligand structure can have significant effects on the resulting complex's efficacy and stability. sciforum.net

In the context of this compound, derivatization could involve several approaches. One strategy is the modification of the camphoric acid ligand itself before complexation with bismuth. Introducing different functional groups onto the camphor (B46023) backbone could alter the solubility, reactivity, and electronic properties of the resulting bismuth complex.

Another approach involves ligand exchange reactions, where the camphocarbonate ligand is partially or fully replaced by other ligands, such as dithiocarbamates or different carboxylates, to form new mixed-ligand bismuth complexes. mdpi.com The coordination chemistry of Bi(III) is versatile, with a high affinity for ligands containing oxygen and nitrogen donor atoms. sci-hub.sepeerj.com

More advanced derivatization strategies in organobismuth chemistry could also be conceptually applied. For instance, the cationization of bismuth amides has been shown to enable C-H activation, leading to the formation of new bismuth-carbon bonds. researchgate.net This type of reaction opens pathways to a wide variety of new organobismuth compounds. Similarly, bismuth(III) chloride has been used to mediate the N-derivatization of amino acid esters, showcasing the utility of bismuth reagents in forming new C-N bonds under aqueous conditions. tandfonline.com These methods highlight the potential for creating novel derivatives based on a bismuth core structure.

Examination of this compound Stability and Decomposition Pathways

The stability of bismuth compounds is a critical factor for their storage and application. Bismuth(III) compounds are generally considered robust, but their stability can be influenced by factors such as temperature, moisture, and the nature of the coordinated ligands. uwaterloo.cashepchem.com Specific data on the thermal decomposition of this compound is limited, though some sources note its potential for spontaneous decomposition and provide general storage guidelines, such as refrigeration. medkoo.cominvivochem.cn

To understand its potential decomposition pathway, the thermal behavior of related compounds, such as nanostructured bismuth subcarbonate ((BiO)₂CO₃), can be examined as an analogue. Studies using thermogravimetric analysis (TGA) on bismuth subcarbonate show that it decomposes upon heating to form bismuth oxides. nih.gov The decomposition of (BiO)₂CO₃ nanoplates, for example, occurs between 300–500 °C. nih.gov The final decomposition product of many bismuth salts upon heating in air is typically the most stable oxide, bismuth(III) oxide (Bi₂O₃). nih.govkristallikov.net

The decomposition mechanism can be complex and morphology-dependent. For instance, (BiO)₂CO₃ nanowires exhibit a two-stage decomposition, with surface defects and impurities decomposing at lower temperatures than the core of the nanowires. nih.gov The activation energy required for decomposition varies with the material's structure and the presence of dopants. nih.gov It is plausible that this compound would follow a similar decomposition pathway, losing its organic camphor-based ligands upon heating to ultimately yield bismuth oxide.

The table below shows the apparent activation energies for the thermal decomposition of various forms of nanostructured bismuth subcarbonate, providing insight into the energy barriers for the breakdown of related bismuth-oxygen-carbon structures.

| Material Form | Decomposition Zone | Apparent Activation Energy (kJ/mol) |

| (BiO)₂CO₃ Nanoplates | Main Decomposition | 160–170 nih.gov |

| (BiO)₂CO₃ Nanowires | Surface Decomposition | 118–223 nih.gov |

| (BiO)₂CO₃ Nanowires | Core Decomposition | 230–270 nih.gov |

| Ca-doped (BiO)₂CO₃ Nanowires | Core Decomposition | 210–223 nih.gov |

Structural Elucidation and Advanced Characterization of Bismuth Camphocarbonate

Critical Challenges in Bismuth Camphocarbonate Structural Determination

The structural elucidation of this compound is complicated by factors inherent to the nature of bismuth coordination chemistry and the complexity of the camphocarbonate ligand.

A primary challenge in the structural determination of this compound lies in establishing the exact stoichiometry and nuclearity of the bismuth atoms within the compound. There is conflicting information regarding whether the structure contains a single bismuth atom (monomeric) or multiple bismuth atoms (oligomeric or polymeric). For instance, different commercial suppliers have proposed structures with either one or two bismuth atoms. uwaterloo.ca In both proposed structures, the bismuth atoms are shown bonded to three oxygen atoms and are associated with three camphor (B46023) residues. uwaterloo.ca This discrepancy highlights a fundamental uncertainty about the core structure of the molecule.

The tendency of bismuth(III) to form coordination polymers further complicates the determination of its nuclearity. sci-hub.se Bismuth carboxylates, a class of compounds to which this compound belongs, are known to form one-dimensional (1D) coordination polymers. rsc.org This propensity for polymerization means that simple monomeric representations may not be accurate, and the compound could exist as a much larger, repeating structural unit. The investigation into whether this compound exists as a discrete molecule or an extended polymeric network is crucial for a complete structural understanding.

Advanced Spectroscopic and Diffraction Techniques for Structural Resolution

To address the challenges in determining the structure of this compound, a combination of advanced spectroscopic and diffraction techniques is required.

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of crystalline compounds. researchgate.net If suitable single crystals of this compound can be grown, SCXRD could unambiguously resolve the issues of bismuth stoichiometry, nuclearity, coordination geometry, and ligand connectivity. academie-sciences.frnih.gov This technique would provide precise atomic coordinates, bond lengths, and bond angles, revealing whether the structure is monomeric, dimeric, or polymeric. rsc.orgtandfonline.com

However, growing single crystals of sufficient quality can be challenging for coordination polymers, which often precipitate as microcrystalline powders. su.se In such cases, Powder X-ray Diffraction (PXRD) can be employed. While not providing the same level of detail as SCXRD, PXRD is valuable for phase identification, assessing sample purity, and can, through methods like Rietveld refinement, provide information on unit cell parameters and crystal system. semanticscholar.orgresearchgate.netmdpi.com Comparing the experimental powder pattern to patterns calculated from proposed structures can help to validate or refute structural models.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Bismuth Carboxylate Complex (Note: This table is a representative example and does not correspond to actual data for this compound)

| Parameter | Value |

| Chemical Formula | C₃₀H₄₅BiO₁₂ |

| Formula Weight | 824.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.453(2) |

| b (Å) | 25.124(5) |

| c (Å) | 12.876(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 3345.1(11) |

| Z | 4 |

| Density (calculated) | 1.638 g/cm³ |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, both ligand- and metal-centered NMR would be informative.

¹H and ¹³C NMR spectroscopy can provide detailed information about the organic camphor residue. rsc.orgresearchgate.netresearchgate.net The chemical shifts, multiplicities, and integrals of the proton and carbon signals can confirm the integrity of the camphor skeleton and indicate the number of distinct ligand environments. beilstein-journals.org Dynamic behavior, such as ligand exchange in solution, can also be studied using variable temperature NMR experiments. rsc.org

Direct probing of the bismuth center can be attempted with ²⁰⁹Bi NMR. Bismuth has one NMR-active nucleus, ²⁰⁹Bi, which is a sensitive, 100% naturally abundant quadrupolar nucleus. huji.ac.il However, its large quadrupole moment often leads to very broad signals, making high-resolution spectra difficult to obtain for all but the most symmetric environments. huji.ac.il Despite these challenges, solid-state NMR techniques have been successfully applied to characterize bismuth-containing materials. academie-sciences.fr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Camphor-Derived Ligand (Note: This table is a representative example and does not correspond to actual data for this compound)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (C8) | 0.85 (s, 3H) | 9.2 |

| Methyl (C9) | 0.92 (s, 3H) | 19.1 |

| Methyl (C10) | 1.05 (s, 3H) | 19.8 |

| CH₂ (C5) | 1.40-1.55 (m, 2H) | 27.0 |

| CH₂ (C6) | 1.90-2.05 (m, 2H) | 30.0 |

| CH (C4) | 2.10 (t, 1H) | 43.2 |

| Quaternary C (C7) | - | 43.8 |

| Quaternary C (C1) | - | 58.0 |

| Carbonyl (C2) | - | 218.0 |

| Carboxylate (C3) | - | 175.0 |

High-resolution mass spectrometry (HRMS) is invaluable for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) are considered "soft" ionization methods that can often transfer intact molecular ions or large fragments into the gas phase, making them suitable for analyzing coordination complexes. upce.cz

For this compound, HRMS could help to resolve the mono- versus di-bismuth question by providing an accurate mass for the parent ion. acs.orgnih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can reveal the connectivity of the molecule. rsc.orgchim.lu The fragmentation pattern can indicate how the camphor residues and any other components are linked to the bismuth center(s). uni-saarland.de The isotopic pattern of bismuth (¹⁰⁰% ²⁰⁹Bi) simplifies the interpretation of the mass spectra.

Table 3: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data (Note: This table is a representative example and does not correspond to actual data for this compound)

| m/z (observed) | Proposed Fragment Formula | Fragment Description |

| 824.2150 | [C₃₀H₄₅BiO₁₂]⁺ | Molecular Ion (hypothetical monomer) |

| 627.1580 | [C₂₀H₃₀BiO₈]⁺ | Loss of one camphocarbonate ligand |

| 429.0910 | [C₁₀H₁₅BiO₄]⁺ | Loss of two camphocarbonate ligands |

| 209.9820 | [Bi]⁺ | Bismuth ion |

Vibrational and Electronic Spectroscopy (IR, Raman, UV-Vis) for Bonding Characterization

Vibrational and electronic spectroscopy techniques are indispensable tools for probing the molecular structure and bonding characteristics of coordination compounds. numberanalytics.com By analyzing the interaction of electromagnetic radiation with the molecule, these methods provide a detailed fingerprint of the functional groups and the nature of the metal-ligand bonds. americanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy are complementary techniques that measure the vibrational modes of a molecule. americanpharmaceuticalreview.com For this compound, these spectra would reveal characteristic frequencies associated with its constituent parts: the camphor moiety, the carbonate group, and the bismuth-oxygen (B8504807) bonds. The formation of coordinate bonds between the organic ligands and the bismuth(III) ion would cause shifts in the vibrational frequencies of the C=O, C-O, and O-C-O groups compared to the free ligands. americanpharmaceuticalreview.com Specifically, the Bi-O stretching and bending modes would appear in the far-infrared region, typically below 600 cm⁻¹. unlp.edu.ar Analysis of these spectra allows for the determination of the coordination mode of the carbonate and camphor-derived ligands.

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. researchgate.net The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the camphor and carbonate ligands. rsc.org More significantly, ligand-to-metal charge transfer (LMCT) bands may appear, providing information about the electronic interaction between the organic ligands and the bismuth center. rsc.org The position and intensity of these bands are sensitive to the coordination geometry and the electronic environment of the Bi(III) ion. nih.gov

Interactive Table: Expected Vibrational and Electronic Spectroscopic Data for this compound

This table is illustrative and represents the type of data expected from an experimental analysis. The exact peak positions would need to be determined empirically.

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber/Wavelength Range | Information Gleaned |

| Infrared (IR) | Carbonyl (C=O) from Camphor | 1650-1750 cm⁻¹ | Coordination shift indicates bonding to Bi |

| Infrared (IR) | Carbonate (CO₃²⁻) asymmetric stretch | 1350-1500 cm⁻¹ | Splitting/shifting indicates coordination mode |

| Raman | Bi-O Stretch | 400-600 cm⁻¹ | Direct evidence of metal-ligand bond |

| UV-Vis | n→π* (Carbonyl) | 270-300 nm | Electronic structure of the camphor ligand |

| UV-Vis | Ligand-to-Metal Charge Transfer (LMCT) | 230-280 nm | Characterizes Bi-O electronic interaction |

Computational Chemistry Approaches to this compound Structure

Computational chemistry provides powerful predictive tools that complement experimental data, offering deep insights into molecular structure, stability, and dynamics. mdpi.comsciforum.net For a compound like this compound, where experimental structural data is scarce, these methods are particularly valuable. uwaterloo.ca

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For this compound, DFT calculations would be employed to perform a full geometry optimization, predicting the most stable three-dimensional arrangement of atoms by finding the lowest energy conformation. researchgate.net This would help resolve ambiguities regarding the compound's precise structure. uwaterloo.ca

Furthermore, DFT can predict key electronic properties. researchgate.net Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for understanding the molecule's reactivity and electronic transitions. sciforum.net The resulting electron density map would reveal the charge distribution across the molecule, highlighting the covalent and ionic nature of the Bi-O bonds.

Interactive Table: Representative Data from a DFT Analysis of this compound

This table is a representative example of the theoretical data that would be generated from a DFT study.

| Parameter | Predicted Value (Illustrative) | Significance |

| Bi-O Bond Length | 2.2 - 2.5 Å | Defines the primary coordination sphere of the Bi(III) ion |

| O-Bi-O Bond Angle | 85° - 95° | Determines the coordination geometry (e.g., distorted pyramidal) |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic spectra |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govrsc.org An MD simulation of this compound would provide a dynamic picture of its behavior, revealing the flexibility of the structure and the stability of the ligand-metal interactions. mdpi.com

Interactive Table: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Simulation Parameter/Output | Description | Purpose for this compound |

| Force Field | A set of parameters to calculate potential energy | Describes the interactions between atoms (Bi, C, O, H) |

| Simulation Time | The duration of the simulation (e.g., 100 ns) | To observe meaningful conformational changes and dynamics |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between atoms over time | Assesses the structural stability of the complex |

| Radial Distribution Function (RDF) | Describes how density varies as a function of distance from a point | Characterizes the coordination environment around the Bi ion |

| Conformational Analysis | Study of the different spatial arrangements of the molecule | To understand the flexibility and preferred shapes of the ligands |

Coordination Chemistry and Intermolecular Interactions of Bismuth Camphocarbonate

Bismuth Oxidation States and Stereochemical Activity in Camphocarbonate Complexes

Bismuth can exist in several oxidation states, with Bi(III) being the most stable and common in coordination complexes. nih.govacs.org The coordination environment of Bi(III) in complexes with ligands such as camphocarbonate is heavily influenced by the presence of a stereochemically active 6s² lone pair of electrons. nih.govucl.ac.uk

The 6s² lone pair in Bi(III) can be stereochemically active, meaning it occupies a position in the coordination sphere, influencing the geometry of the complex. nih.govresearchgate.net This activity leads to distorted coordination geometries that deviate from idealized polyhedra. researchgate.net The degree of stereochemical activity of the lone pair can result in hemidirected or holodirected structures. Hemidirected structures, where the ligands are situated on one side of the coordination sphere, are favored by low coordination numbers and the presence of negatively charged donor atoms, such as the oxygen atoms in camphocarbonate. researchgate.net In contrast, a stereochemically inactive lone pair results in a more symmetrical (holodirected) arrangement of ligands around the bismuth center. Computational studies, such as DFT calculations, have shown that the 6s² lone pair of Bi(III) is stereochemically active in many of its complexes. researchgate.net The flexible coordination geometry of bismuth allows it to accommodate various arrangements of donor atoms. acs.org

The presence of the stereochemically active lone pair can lead to a range of coordination numbers and geometries for bismuth camphocarbonate complexes. The coordination number can vary, and the geometry is often described as a distorted version of a higher-order polyhedron. For instance, seven-coordinate complexes might adopt a distorted pentagonal bipyramidal geometry. rsc.org The specific coordination environment is a delicate balance of steric and electronic factors dictated by the camphocarbonate ligand and any co-ligands or solvent molecules.

| Coordination Number | Typical Geometry | Influence of Lone Pair |

|---|---|---|

| 6 | Distorted Octahedral | High |

| 7 | Distorted Pentagonal Bipyramidal | Moderate to High |

| 8 | Twisted-Square Antiprismatic | Moderate |

| 9 | Tricapped Trigonal Prismatic | Low |

Characterization of Bismuth-Oxygen (B8504807) Bonding and Ligand Chelations

The interaction between bismuth(III) and the camphocarbonate ligand is primarily through bismuth-oxygen bonds. Bismuth(III) is a borderline Lewis acid, showing a high affinity for oxygen donor ligands. researchgate.net The carboxylate group of the camphocarbonate can coordinate to the bismuth center in several modes: monodentate, bidentate chelating, or bridging. In many bismuth carboxylate complexes, the carboxylate ligands act in an aniso-bidentate coordination mode, where one Bi-O bond is shorter than the other. researchgate.net

| Bond Type | Typical Distance (Å) | Reference |

|---|---|---|

| Bi-O (chelating carboxylate) | 2.4 - 2.8 | researchgate.net |

| Bi-O (bridging carboxylate) | 2.5 - 3.0 | nih.gov |

| Bi-O (strong interaction) | 2.1 - 2.2 | researchgate.net |

Supramolecular Assembly and Self-Organization Phenomena

Bismuth complexes, including those with carboxylate ligands, often exhibit a tendency to form supramolecular assemblies through intermolecular interactions. nih.govacs.org These interactions can include bridging by carboxylate ligands, hydrogen bonding, and van der Waals forces. The formation of coordination polymers is a common feature in the solid-state chemistry of bismuth carboxylates. ias.ac.inscite.ai

Ligand Exchange Dynamics and Reactivity Studies

The lability of ligands in bismuth(III) complexes is an important aspect of their chemistry. Ligand exchange reactions can occur in solution, where the camphocarbonate ligand could potentially be displaced by other coordinating species. The kinetics and thermodynamics of these exchange processes are influenced by the strength of the Bi-O bond, the nature of the incoming ligand, and the solvent.

Understanding the ligand exchange dynamics is crucial for predicting the behavior of this compound in different chemical environments. For instance, in the presence of strong chelating agents, the camphocarbonate ligand may be substituted. The study of these reactions can provide insights into the stability of the this compound complex and its potential reactivity. The flexibility of the coordination sphere of bismuth(III) often leads to dynamic behavior in solution. researchgate.net

Rational Design of Ligands for Modulated Coordination Properties

The principles of coordination chemistry can be applied to the rational design of ligands to modulate the properties of bismuth complexes. By systematically modifying the structure of the camphocarbonate ligand, it is possible to fine-tune the coordination environment of the bismuth center. For example, the introduction of additional donor groups onto the camphor (B46023) scaffold could lead to ligands with higher denticity and different chelation properties.

The goal of such ligand design could be to enhance the stability of the complex, control its stereochemistry, or introduce specific functionalities. This approach allows for the development of bismuth complexes with tailored properties for various applications. The design of bifunctional ligands, for instance, has been explored to create metal complexes with specific targeting or therapeutic capabilities. nih.govnih.gov The synthesis of a series of related ligands and the characterization of their bismuth complexes would provide a systematic understanding of structure-property relationships.

Mechanistic Investigations of Bismuth Camphocarbonate at the Molecular and Cellular Level Pre Clinical Focus

Elucidation of Antimicrobial Mechanisms

General antimicrobial actions of bismuth compounds are attributed to their ability to interact with and inactivate key microbial proteins and disrupt cellular processes.

Enzymatic Inhibition Studies (e.g., Urease, Metallo-β-lactamases, Tet(X) Protein)

Bismuth compounds have demonstrated potent inhibitory effects against a range of microbial enzymes crucial for pathogen survival and resistance.

Urease: Bismuth complexes are known to inhibit urease, a key enzyme for the survival of Helicobacter pylori in the acidic environment of the stomach. nih.govresearchgate.net The inhibition mechanism involves bismuth binding to the enzyme, though the specifics can vary between different bismuth compounds. nih.govresearchgate.net For instance, some bismuth complexes act as competitive inhibitors, while others are non-competitive. nih.gov However, recent studies have raised questions about the universal efficacy of Bi(III) compounds as urease inhibitors under all conditions. nih.govrsc.orgresearchgate.net No studies specifically investigating the effect of bismuth camphocarbonate on urease have been identified.

Metallo-β-lactamases (MBLs): Several bismuth compounds, including colloidal bismuth subcitrate (CBS), have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs). nih.govresearchgate.netnih.govhku.hk These enzymes confer bacterial resistance to β-lactam antibiotics. Bismuth(III) compounds can displace the essential zinc(II) ions from the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of antibiotics. nih.govresearchgate.netnih.gov There is no available data on the metallo-β-lactamase inhibitory activity of this compound.

Tet(X) Protein: Bismuth drugs, such as bismuth nitrate (B79036), have been shown to inhibit the Tet(X) protein, which is responsible for tigecycline resistance in Gram-negative bacteria. nih.govresearchgate.netnih.govmdpi.com The mechanism involves bismuth compounds binding to the active center of the Tet(X) protein and antagonizing its enzymatic activity. nih.govresearchgate.netnih.gov No research has been found specifically linking this compound to the inhibition of the Tet(X) protein.

Disruption of Bacterial Physiological Processes (e.g., Flagella Assembly, Protein Synthesis)

The antimicrobial activity of bismuth extends to the disruption of fundamental bacterial processes.

Flagella Assembly: Bismuth compounds can disrupt the assembly of flagella, the motility appendages of bacteria, which is crucial for colonization and virulence. nih.gov This has been observed in studies on H. pylori. nih.gov The specific impact of this compound on flagellar assembly has not been reported.

Protein Synthesis: While many antibiotics target bacterial protein synthesis, the direct and primary mechanism of bismuth compounds is not typically cited as the inhibition of protein synthesis at the ribosomal level. sigmaaldrich.comstudy.comyoutube.com Instead, bismuth's interaction with various enzymes and proteins essential for cellular function indirectly affects protein synthesis and other vital processes. mdpi.com There is no information available on whether this compound directly inhibits bacterial protein synthesis.

Identification of Bismuth-Binding Proteins and Key Molecular Targets within Microorganisms

The efficacy of bismuth as an antimicrobial agent stems from its ability to bind to a multitude of proteins within microbial cells. In H. pylori, several bismuth-binding proteins have been identified, including enzymes like fumarase and the urease B subunit, as well as heat shock proteins (HspA, HspB) and others involved in nickel homeostasis and translation. mdpi.comnih.govnih.gov These interactions disrupt essential cellular functions. nih.govnih.gov The specific protein targets of this compound within microorganisms remain to be identified.

Modulation of Cellular Oxidative Stress Responses

Bismuth compounds can modulate cellular oxidative stress responses in microorganisms. mdpi.com Some studies suggest that bismuth-induced oxidative stress contributes to its antimicrobial activity. nih.gov Bismuth has been shown to interfere with the oxidative defense systems of pathogens. mdpi.com Conversely, in human cells, some bismuth compounds have been investigated for their ability to mitigate oxidative stress induced by other toxins. frontiersin.org The effect of this compound on cellular oxidative stress in microorganisms has not been documented.

Pre-clinical Antiviral Mechanism Research

The antiviral properties of bismuth compounds have been a subject of recent investigation, particularly in the context of emerging viral threats.

Inhibition of Viral Replication Enzymes (e.g., Helicases)

Bismuth complexes have been shown to inhibit the activity of viral enzymes essential for replication, such as helicases. nih.govnih.govrsc.orgresearchgate.netrsc.org Specifically, various bismuth compounds have demonstrated inhibitory effects against the helicase of SARS-CoV-2 (nsp13). nih.govnih.govresearchgate.netrsc.org The proposed mechanism involves the disruption of the enzyme's binding to ATP and nucleic acid substrates. nih.govnih.govresearchgate.net There are currently no studies available on the potential of this compound to inhibit viral replication enzymes.

Computational Modeling of Viral Protein-Bismuth Interactions

Computational modeling has emerged as a crucial tool in elucidating the mechanisms of action for metallodrugs, including bismuth compounds. While specific models for this compound are not available, studies on other bismuth complexes offer significant insights into their potential antiviral activities.

Recent computational studies have focused on the interaction of bismuth(III) ions with viral proteins, particularly those of SARS-CoV-2. A multilevel computational approach has been employed to investigate the antiviral mechanism of bismuth drugs, indicating that Bi³⁺ can substitute for Zn²⁺ in viral proteins like non-structural protein 13 (nsp13) mdpi.com. This substitution induces structural alterations that can disrupt the protein's function, thereby interfering with viral replication mdpi.com.

Molecular dynamics simulations have further revealed that bismuth complexes can bind to viral proteins with significant affinity mdpi.com. These studies help in understanding how variations in the ligand structure of bismuth compounds could influence their biological activity mdpi.com. For instance, Density Functional Theory (DFT) calculations provide insights into the electronic properties of these complexes, such as the HOMO-LUMO gap, which is indicative of their stability and reactivity with biomolecules mdpi.com.

Table 1: Computational Approaches in Bismuth Complex Research

| Computational Technique | Application in Bismuth Research | Insights Gained |

|---|---|---|

| Multilevel Computational Approach | Investigating the substitution of Zn²⁺ with Bi³⁺ in viral proteins (e.g., SARS-CoV-2 nsp13). | Elucidation of structural changes in viral proteins, leading to disruption of viral replication. |

| Molecular Dynamics (MD) Simulations | Evaluating the binding energy and interaction of bismuth complexes with target proteins. | Identification of strong binding interactions and the influence of ligand structure on biological activity. |

| Density Functional Theory (DFT) | Calculating the electronic properties (e.g., HOMO-LUMO gap) of bismuth complexes. | Understanding the stability and reactivity of bismuth compounds with biomolecules. |

These computational models suggest that bismuth compounds, likely including this compound, can interfere with viral replication by targeting key viral proteins. The insights from these studies are instrumental in the rational design of new bismuth-based antiviral drugs.

Interactions with Biological Systems and Biotransformation Pathways

The interaction of bismuth compounds with biological systems is complex, involving distribution through various pathways and interactions with a multitude of host molecules.

While specific studies on the lymphatic distribution of this compound are not available, research on other bismuth-containing nanoparticles provides some general principles. The biodistribution of bismuth-based nanomaterials is influenced by their physicochemical properties. Following administration, these nanoparticles can be transported by the bloodstream to various tissues and organs.

Preclinical imaging studies using bismuth sulphide nanoparticles have shown that they can be used to contrast regional lymph nodes in mice following subcutaneous injection. This suggests that bismuth compounds, under certain formulations, can enter the lymphatic system. The small size of some nanoparticles allows them to cross capillary walls and localize in lymph nodes.

It is important to note that the chemical form of bismuth will significantly impact its distribution. The biodistribution and pharmacokinetics of any bismuth compound are key determinants of its therapeutic efficacy and potential toxicity.

Bismuth compounds have been shown to interact with and modulate the activity of various host enzymes and proteins. One of the key areas of investigation is their effect on caspases, a family of proteases central to apoptosis (programmed cell death).

Some bismuth compounds have been found to activate caspases, thereby inducing apoptosis in certain cell lines mdpi.com. This pro-apoptotic activity is a promising avenue for anticancer therapies. The cytotoxicity of some bismuth compounds is related to their capacity to inhibit certain enzymes, such as proteases mdpi.com.

The activation of caspases by bismuth compounds can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and perturbation of mitochondria. The ability to induce apoptosis is a significant aspect of the biological activity of several bismuth complexes.

Table 2: Interaction of Bismuth Compounds with Host Enzymes

| Host Enzyme Family | Effect of Bismuth Compounds | Potential Therapeutic Implication |

|---|---|---|

| Caspases | Activation | Induction of apoptosis in cancer cells. |

| Proteases | Inhibition | Modulation of cellular processes. |

Further research is needed to determine the specific interactions of this compound with host caspases and proteases to understand its potential therapeutic applications and toxicological profile.

The cellular uptake of bismuth is a critical step for its biological activity. Studies on various bismuth compounds and nanoparticles have begun to unravel the complex mechanisms involved.

Research on colloidal bismuth subcitrate in rats has shown that bismuth can be taken up by the gastrointestinal mucosa nih.govnih.gov. Subcellular fractionation studies revealed its localization in the brush border membrane and cytosol of duodenal enterocytes nih.govnih.gov.

The uptake mechanism can be an active, energy-dependent process. For instance, the cellular uptake of bismuth nanoparticles has been found to require ATP and involve endosomal trafficking pathways. Once inside the cell, bismuth can be retained in late endosomes and lysosomes.

Mammalian cells possess detoxification mechanisms for Bi³⁺ ions, which are mediated by glutathione (GSH) and multidrug-resistant proteins (MRP). The formation of a stable bismuth-glutathione conjugate allows for its transport into perinuclear vesicles or elimination from the cell. This process of sequestration and efflux is crucial in mitigating the potential toxicity of bismuth.

General Bioinorganic Principles Applicable to this compound

The biological activity of this compound will be governed by the fundamental principles of bioinorganic chemistry that apply to other bismuth compounds.

The interaction of bismuth with proteins is a key aspect of its pharmacology. Bismuth(III) has a high affinity for sulfur-containing amino acids, such as cysteine, which are present in many proteins and enzymes. This interaction can lead to the inhibition of enzyme function and disruption of protein structure.

In blood plasma, bismuth has been shown to bind strongly to serum proteins, with transferrin being a major target drugbank.com. The binding to transferrin is even stronger than to albumin, suggesting a potential role for this protein in the transport and distribution of bismuth throughout the body drugbank.com. The interaction with transferrin may also provide a pathway for bismuth to enter cells via the transferrin receptor-mediated endocytosis pathway.

Competitive Binding with Essential Metal Ions (e.g., Zn²⁺, Fe³⁺) and its Biological Consequences

The therapeutic and antimicrobial effects of bismuth compounds, including this compound, are significantly attributed to the ability of the bismuth(III) ion (Bi³⁺) to compete with and displace essential divalent and trivalent metal ions from their biological targets. This competitive binding, particularly with zinc (Zn²⁺) and iron (Fe³⁺), disrupts crucial cellular processes, leading to a cascade of biological consequences that are detrimental to pathogenic microorganisms.

Competition with Zinc (Zn²⁺)

Bismuth ions have been shown to interfere with the function of zinc-containing proteins, often by directly displacing the Zn²⁺ cofactor. This is a key mechanism underlying its antimicrobial activity.

Enzyme Inhibition through Zinc Displacement: A number of enzymes critical for bacterial survival are metalloproteins that rely on Zn²⁺ for their structural integrity and catalytic activity. Bismuth(III) can inhibit such enzymes by binding to their zinc-binding sites. For instance, bismuth has been demonstrated to inhibit yeast alcohol dehydrogenase by interfering with its zinc site, which leads to alterations in the enzyme's native structure. nih.gov This displacement is often irreversible and results in the inactivation of the enzyme. mdpi.com The inhibition of metallo-β-lactamases through the displacement of the Zn(II) cofactor is another example of this mechanism. mdpi.com

Higher Affinity for Zinc-Binding Sites: Research has indicated that bismuth can exhibit a significantly higher affinity for certain protein domains than zinc. For example, in competition experiments with a C-terminal deleted mutant of Helicobacter pylori GroES (HpGroESΔMBD), bismuth was able to replace the zinc that was already bound to the protein. nih.gov Equilibrium dialysis studies revealed that bismuth binds to this protein with an affinity that is 40-fold higher than that of zinc. nih.gov This strong binding affinity underscores the potential for bismuth to effectively compete with and displace zinc from its native binding sites within bacterial cells.

Structural Alterations of Proteins: The replacement of Zn²⁺ with the larger Bi³⁺ ion can induce significant conformational changes in proteins, leading to a loss of function. The binding of bismuth to the N-terminal zinc-site of HpGroES, for instance, alters its quaternary structure from a functional heptamer to a dimer. nih.gov Such structural disruptions can have far-reaching consequences for cellular processes that depend on the proper functioning of these proteins.

Table 1: Bismuth's Competitive Interaction with Zinc

| Biological Target | Effect of Bismuth Interaction | Consequence |

|---|---|---|

| Yeast Alcohol Dehydrogenase | Interferes with the zinc site. nih.gov | Alters enzyme's native structure, leading to inhibition. nih.gov |

| Metallo-β-lactamases | Displaces the Zn(II) cofactor. mdpi.com | Inhibition of enzyme activity. mdpi.com |

| H. pylori GroES (HpGroES) | Replaces bound zinc, particularly at the N-terminal zinc-site. nih.gov | Alters quaternary structure from a heptamer to a dimer, leading to loss of function. nih.gov |

Competition with Iron (Fe³⁺)

The interference of bismuth with iron homeostasis is a critical aspect of its antimicrobial mechanism, particularly against pathogens like Pseudomonas aeruginosa and Helicobacter pylori. amr-insights.eunih.govnih.gov Bismuth disrupts the acquisition and utilization of iron, which is an essential nutrient for bacterial growth and virulence.

Interference with Iron Transport: Bismuth has been shown to engage in nonspecific, competitive interference with iron transport systems. nih.gov The antimicrobial action of many trivalent metals, including bismuth, is particularly pronounced under low-iron conditions, and the presence of near-equimolar quantities of Fe³⁺ can neutralize the growth-inhibitory effects of bismuth. nih.gov

Binding to Siderophores: Bacteria utilize siderophores, which are high-affinity iron-chelating molecules, to scavenge for iron in the host environment. Bismuth can directly interact with these siderophores. For example, Bi(III) has been shown to bind to pyoverdin (PVD), a siderophore produced by P. aeruginosa, in a 1:1 molar ratio. amr-insights.eu This binding interferes with the normal iron acquisition process, leading to intracellular iron deprivation. amr-insights.eu

Interaction with the Ferric Uptake Regulator (Fur): The Ferric Uptake Regulator (Fur) is a key protein that controls the expression of genes involved in iron homeostasis. In an iron-replete state, Fe²⁺ binds to Fur, and this complex represses the expression of genes for iron uptake. Bismuth can mimic iron by binding to the Fur protein. amr-insights.eu This Bi-Fur complex can then bind to the target DNA with a higher affinity than the Fe-Fur complex, leading to the repression of genes involved in siderophore synthesis and uptake, thereby exacerbating the state of iron starvation within the bacterium. amr-insights.eu In H. pylori, the binding of Bi(III) to the HpFur protein leads to protein oligomerization and a loss of its DNA-binding capability, which significantly reduces the transcription of genes regulated by Fur. nih.gov

Disruption of Iron-Sulfur Clusters: Bismuth that enters the bacterial cell can disrupt iron-sulfur cluster-containing enzymes, which are vital for processes such as the electron transport chain and respiration. amr-insights.eu This disruption impairs cellular energy production and the function of efflux pumps. amr-insights.eu

Table 2: Bismuth's Interference with Iron Metabolism

| Biological Target/Process | Mechanism of Bismuth Interference | Biological Consequence |

|---|---|---|

| Siderophores (e.g., Pyoverdin) | Binds directly to siderophores, competing with iron. amr-insights.eu | Impairs iron uptake, leading to intracellular iron deprivation. amr-insights.eu |

| Ferric Uptake Regulator (Fur) | Binds to Fur, mimicking the iron-bound state and enhancing DNA binding affinity. amr-insights.eu | Represses the expression of genes for iron uptake, further limiting iron availability. amr-insights.eu |

| H. pylori Fur (HpFur) | Binds to the S1 site, causing protein oligomerization and loss of DNA binding. nih.gov | Reduced transcription of Fur-regulated genes crucial for bacterial physiology. nih.gov |

| Iron-Sulfur Cluster Enzymes | Disrupts iron-sulfur clusters. amr-insights.eu | Inhibits the electron transport chain, dissipates proton motive force, and impairs efflux pump activity. amr-insights.eu |

Advanced Applications and Catalytic Research Utilizing Bismuth Camphocarbonate Analogues

Catalytic Performance in Organic Synthesis

Bismuth(III) compounds have emerged as versatile and environmentally benign catalysts in a wide array of organic transformations. Their stability in the presence of air and moisture, coupled with their low toxicity, makes them particularly suitable for developing sustainable synthetic methodologies. nih.goviwu.edu

Bismuth(III) salts, such as bismuth trichloride (BiCl₃), bismuth tribromide (BiBr₃), and bismuth triflate (Bi(OTf)₃), function as effective Lewis acid catalysts, facilitating a range of classic organic reactions. researchgate.netresearchgate.net These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The Lewis acidity of Bi(III) compounds stems from the ability of the bismuth center to accept electron pairs, thereby activating substrates for subsequent reactions. wikipedia.org

Key applications of bismuth-based Lewis acid catalysis include:

Friedel-Crafts Reactions: Bismuth(III) salts have proven to be efficient catalysts for both Friedel-Crafts alkylations and acylations, which are crucial for attaching alkyl and acyl groups to aromatic rings. researchgate.net For instance, Bi(OTf)₃ has been successfully employed in the benzoylation of various aromatic compounds. researchgate.net

Aldol Reactions: The Mukaiyama aldol reaction, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by bismuth compounds. bohrium.com

Diels-Alder Reactions: Bismuth-based Lewis acids can catalyze Diels-Alder reactions, a powerful tool for the formation of cyclic compounds. wikipedia.org

The catalytic activity of various bismuth compounds in these reactions is often comparable to or even exceeds that of traditional, more hazardous Lewis acids.

Table 1: Comparison of Bismuth Catalysts in Friedel-Crafts Acylation

| Catalyst | Substrate | Acylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Bi(OTf)₃ | Benzene | Benzoic acid | Satisfactory | researchgate.net |

| BiCl₃ | Anisole | Benzoyl chloride | Good | researchgate.net |

| Bi₂O₃ | Toluene | Benzoyl chloride | Good | researchgate.net |

The increasing focus on environmental protection has driven the adoption of "green chemistry" principles in chemical synthesis. Bismuth compounds are considered "green" reagents and catalysts due to their remarkably low toxicity, cost-effectiveness, and stability in air and moisture. nih.govbdmaee.net Their use aligns with several key principles of green chemistry, including the use of less hazardous chemical syntheses and inherently safer chemistry for accident prevention. iwu.edu

The advantages of using bismuth catalysts in promoting sustainable chemical processes include:

Reduced Environmental Impact: Bismuth is considered a non-toxic heavy metal, making it a safer alternative to lead, tin, and cobalt catalysts often used in industrial processes. bdmaee.net

Mild Reaction Conditions: Many bismuth-catalyzed reactions can be carried out under mild conditions, often at room temperature and sometimes even in the absence of a solvent, which reduces energy consumption and waste generation. iwu.edu

High Atom Economy: Bismuth catalysts can promote reactions with high atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste.

Development of Bismuth-Based Resistance Breaking Agents

The rise of antimicrobial resistance is a major global health threat. Bismuth-based compounds have shown significant promise as "resistance breakers," capable of resensitizing drug-resistant bacteria to conventional antibiotics. croucher.org.hknih.gov This approach offers a strategy to extend the lifespan of existing antibiotics.

One of the most studied compounds in this area is colloidal bismuth subcitrate (CBS). Research has demonstrated that CBS can effectively combat multi-resistant "superbugs" like Carbapenem-resistant Enterobacteriaceae (CRE) and Carbapenem-resistant Klebsiella pneumoniae (CRKP). croucher.org.hk

The mechanisms by which bismuth compounds overcome antibiotic resistance include:

Inhibition of Metallo-β-lactamases (MBLs): MBLs are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics. Bismuth(III) compounds have been shown to be potent, irreversible inhibitors of various MBLs, including the New Delhi Metallo-β-lactamase 1 (NDM-1). researchgate.net They achieve this by displacing the essential zinc(II) ions in the active site of the enzyme. researchgate.net

Disruption of Iron Homeostasis: Bismuth can interfere with the bacterial acquisition of iron, a crucial nutrient for their growth and survival. micro-bites.org It achieves this by binding to siderophores, molecules that bacteria release to scavenge iron, and by blocking iron uptake at the cell surface. micro-bites.org This disruption of iron metabolism weakens the bacteria and makes them more susceptible to antibiotics. micro-bites.org

The co-administration of bismuth compounds with antibiotics has been shown to prevent the development of significant antimicrobial resistance and can be effective in both planktonic and biofilm models of infection. micro-bites.org

Table 2: Bismuth Compounds as Resistance Breaking Agents

| Bismuth Compound | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| Colloidal Bismuth Subcitrate (CBS) | Carbapenem-resistant Enterobacteriaceae (CRE) | Inhibition of Metallo-β-lactamases | croucher.org.hk |

| Bismuth(III) compounds | MBL-positive bacteria | Displacement of Zn(II) ions in MBLs | researchgate.net |

| Bismuth Salicylate | Pseudomonas aeruginosa | Disruption of iron homeostasis | micro-bites.org |

Research into Bismuth-Containing Materials for Specific Functions

The unique properties of bismuth have also led to its incorporation into advanced materials with specialized functions, ranging from nanomaterials for catalysis to coordination polymers with interesting optoelectronic properties.

Bismuth-based nanomaterials, such as bismuth oxide (Bi₂O₃) and bismuth vanadate (BiVO₄), are promising materials for applications in catalysis, energy storage, and electronics. rsc.orgresearchgate.net Various methods have been developed for the synthesis of these nanomaterials from molecular precursors, allowing for control over their size, shape, and crystallinity.

Common synthesis techniques include:

Polymer-Assisted Precipitation: This method utilizes polymers to control the nucleation and growth of nanoparticles, leading to the formation of crystalline nanostructures like microrods and nanoplates. rsc.orgresearchgate.net

Chemical Vapor Deposition (CVD): In CVD, gaseous precursors are reacted or decomposed on a substrate to create thin films or nanomaterials. nih.gov

Laser Ablation: This technique involves irradiating a bulk bismuth target submerged in a liquid with a laser to generate colloidal nanoparticles. nih.gov

Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures to produce crystalline nanoparticles. nih.gov

These synthetic strategies enable the creation of a wide variety of bismuth-containing nanomaterials with tailored properties for specific applications.

Bismuth coordination polymers are a class of materials that have attracted interest for their potential applications in optoelectronics. acs.orgucl.ac.uk These materials consist of bismuth ions linked together by organic ligands to form extended one-, two-, or three-dimensional structures. The choice of both the bismuth salt and the organic ligand can significantly influence the resulting structure and, consequently, the material's photophysical properties. acs.orgchemrxiv.org

Key findings in this area of research include:

Tunable Optical Properties: The absorption and emission properties of bismuth coordination polymers can be tuned by changing the ancillary ligands (e.g., halides) and the organic linkers. acs.orgucl.ac.uk For instance, changing the halide from chlorine to iodine can lead to a red-shift in the absorption band. ucl.ac.uk

Ligand-Centered Emission: In many bismuth coordination complexes, the emissive excited state is based on the organic ligand, while the ground-state properties are strongly influenced by the inorganic bismuth component. acs.orgucl.ac.uk

Potential for Optoelectronic Devices: The ability to tailor their optoelectronic properties makes bismuth coordination polymers promising candidates for use in various devices, such as light-emitting diodes (LEDs) and photodetectors. bohrium.com

Table 3: Properties of Synthesized Bismuth Halide-Based Coordination Complexes

| Complex | Ancillary Ligand | Key Photophysical Observation | Reference |

|---|---|---|---|

| [Bi₂Cl₆(phen-thio)₂] | Chlorine | Ligand-centered emission | acs.org |

| [Bi₂Br₆(phen-thio)₂] | Bromine | Shift in absorption compared to Cl analogue | acs.org |

| [Bi₂I₆(phen-thio)₂] | Iodine | Bathochromic shift in absorption band | ucl.ac.uk |

Radiopharmaceutical Chemistry of Bismuth Isotopes (Focused on Bismuth-213, purely chemical aspects)

The alpha-emitting radionuclide bismuth-213 (²¹³Bi) has garnered significant interest for targeted alpha therapy (TAT) due to its potent cytotoxic effects and short half-life of 45.6 minutes. nih.gov The therapeutic efficacy of ²¹³Bi is contingent upon its stable delivery to cancer cells, which necessitates a robust understanding of its coordination chemistry. This section focuses on the purely chemical aspects of ²¹³Bi radiopharmaceuticals, specifically the chelation chemistry and in vitro stability of the resulting radiometal complexes. nih.gov

Chelation Chemistry and Ligand Design for Bismuth-213 Labeling

The successful application of ²¹³Bi in TAT is critically dependent on the ability of a chelating agent to securely bind the Bi³⁺ ion and prevent its release in vivo. nih.gov Dissociated Bi³⁺ can accumulate in the kidneys, leading to toxicity. nih.gov The design of effective chelators for Bi³⁺ is challenging due to its large ionic radius and flexible coordination sphere. An ideal chelator for ²¹³Bi should form a thermodynamically stable and kinetically inert complex under physiological conditions, with rapid labeling kinetics at or near room temperature to accommodate the short half-life of the isotope. nih.gov

Ligands for Bi³⁺ can be broadly categorized into two classes: acyclic (open-chain) and macrocyclic chelators.

Acyclic Chelators: Diethylenetriaminepentaacetic acid (DTPA) and its derivatives have been extensively studied for chelating Bi³⁺. nih.gov While they often exhibit rapid labeling kinetics at room temperature, their complexes can be less stable in vivo compared to their macrocyclic counterparts. nih.gov To improve stability, more rigid acyclic ligands have been developed, such as derivatives of cyclohexyl-DTPA (CHX-A''-DTPA), which have shown enhanced inertness. proquest.com

Macrocyclic Chelators: Macrocyclic ligands, such as those based on the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) framework, generally form more thermodynamically stable and kinetically inert complexes with Bi³⁺. nih.govnih.gov The pre-organized structure of these ligands leads to a higher affinity for the metal ion. researchgate.net However, a significant drawback of DOTA is that it often requires heating to achieve efficient radiolabeling, which can be problematic for heat-sensitive biomolecules and the short-lived ²¹³Bi. nih.gov

To address these challenges, research has focused on modifying existing chelators and developing novel ligand systems. This includes the synthesis of DOTA analogues with different pendant arms to improve labeling kinetics at lower temperatures and the exploration of new macrocyclic scaffolds. nih.gov For instance, phosphorus-containing analogues of DOTA have demonstrated superior labeling efficiency and complex stability for ²¹³Bi. nih.gov

| Chelator | Type | Thermodynamic Stability (log KML) | Labeling Conditions | Key Characteristics |

|---|---|---|---|---|

| DTPA | Acyclic | ~28-30 | Room Temperature | Fast labeling, but lower in vivo stability. nih.govnih.gov |

| CHX-A''-DTPA | Acyclic | ~35 | Room Temperature | Improved stability over DTPA due to a more rigid backbone. proquest.com |

| DOTA | Macrocyclic | ~30.3 | Elevated Temperatures (e.g., 95°C) | High stability ("gold standard"), but harsh labeling conditions. nih.gov |

| DOTP | Macrocyclic (Phosphorus-containing) | Not available | Room Temperature and 95°C | More efficient labeling at lower concentrations than DOTA and CHX-A''-DTPA. nih.gov |

| py-macrodipa | Macrocyclic | Not available | Mild Conditions | Demonstrates remarkable kinetic inertness, surpassing some established chelators. escholarship.org |

In Vitro Stability of Radiometal Complexes

The assessment of the in vitro stability of ²¹³Bi-radiometal complexes is a crucial step in the development of new radiopharmaceuticals. These assays provide an indication of how the complex will behave in a biological environment and its likelihood of remaining intact until it reaches its target. nih.gov

Several in vitro methods are employed to evaluate the stability of these complexes:

Serum Stability Assays: The radiolabeled complex is incubated in human or animal serum for various periods at physiological temperature (37°C). The percentage of the intact complex is then determined at different time points using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). rsc.org This assay simulates the behavior of the complex in the bloodstream.

Competition Assays (Transchelation Challenge): The stability of the ²¹³Bi complex is challenged by incubating it with a large excess of a competing chelator, such as DTPA or EDTA. nih.gov The rate and extent of ²¹³Bi transfer to the competing chelator provide a measure of the kinetic inertness of the original complex.

Protein Challenge Experiments: The stability of the radiometal complex is tested in the presence of specific proteins that are known to bind metal ions, providing insight into potential transchelation in a more specific biological context. rsc.org

Research has shown that macrocyclic chelators generally form more stable complexes in vitro. For example, ²¹³Bi-DOTA conjugates have been reported to be stable in vitro for at least two hours. nih.gov Newer phosphorus-containing macrocyclic ligands have demonstrated even greater stability, with over 96% of the complex remaining intact after 120 minutes of incubation in human plasma, compared to 85% for DOTA and 76% for CHX-A''-DTPA under similar conditions. nih.gov

| ²¹³Bi-Complex | In Vitro Assay | Incubation Time | % Intact Complex | Reference |

|---|---|---|---|---|

| ²¹³Bi-DOTA | Human Plasma | 120 min | 85% | nih.gov |

| ²¹³Bi-CHX-A''-DTPA | Human Plasma | 120 min | 76% | nih.gov |

| ²¹³Bi-DOTP | Human Plasma | 120 min | >96% | nih.gov |

| ²¹³Bi-DOTPH | Human Plasma | 120 min | >96% | nih.gov |

| ²¹³Bi-DOTPEt | Human Plasma | 120 min | >96% | nih.gov |

Future Research Directions and Unresolved Questions in Bismuth Camphocarbonate Chemistry

Comprehensive Structural Characterization of Complex Bismuth Camphocarbonate Forms

A significant gap in the current understanding of this compound lies in the detailed structural elucidation of its various forms. While the basic chemical formula is known, the intricate three-dimensional arrangement of atoms, especially in complex and polymeric forms, remains largely unexplored. uwaterloo.canih.gov Future research should prioritize a comprehensive structural characterization, which is fundamental to understanding its reactivity and biological interactions.

Key unresolved questions include:

What are the precise coordination modes of the camphocarbonate ligand to the bismuth center(s)?

Does this compound exist as a monomer, dimer, or higher-order polymer in the solid state and in solution?

Table 1: Potential Structural Investigation Techniques for this compound

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, and bond angles. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and lattice parameters. |

| Solid-State NMR (ssNMR) | Local environment of bismuth and carbon atoms. |

| EXAFS Spectroscopy | Local coordination environment of the bismuth center. |

Detailed Elucidation of Molecular Mechanisms Across Diverse Biological Targets

The therapeutic effects of bismuth compounds are generally attributed to their interactions with various biological targets. nih.govmdpi.comacs.org However, the specific molecular mechanisms of action for this compound are not well-defined. Future research must focus on identifying its biological targets and elucidating the intricate molecular pathways through which it exerts its effects.

Prospective research areas include:

Identification of Protein Targets: Investigating the binding affinity and inhibitory effects of this compound on key bacterial or host enzymes. Bismuth compounds are known to inhibit enzymes through interaction with thiol groups of cysteine residues. nih.gov

Antimicrobial Mechanisms: Delving into the specific ways this compound disrupts bacterial cell walls, inhibits essential enzymes, or interferes with nutrient uptake in pathogenic microorganisms. nih.govmdpi.com

Anti-inflammatory Pathways: Exploring the potential of this compound to modulate inflammatory responses by investigating its effects on cytokine production and signaling pathways.

A combination of in vitro biochemical assays, proteomics, and cellular imaging techniques will be instrumental in mapping the molecular interactions of this compound.

Exploration of Novel Synthetic Methodologies for Tailored this compound Derivatives

The synthesis of this compound and its derivatives presents an opportunity for developing compounds with enhanced therapeutic properties. Exploring novel synthetic routes can lead to the creation of derivatives with tailored solubility, stability, and biological activity.

Future synthetic strategies could involve:

Solvent-Free Synthesis: Investigating mechanochemical or solvent-free reaction conditions to produce this compound and its derivatives in a more environmentally friendly manner. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially access novel structural motifs.

Synthesis of Heteroleptic Complexes: Introducing secondary ligands to create mixed-ligand bismuth-camphocarbonate complexes with modified properties.

Systematic variation of the camphor-derived ligand, for instance, by introducing functional groups, could also lead to a library of new compounds for structure-activity relationship (SAR) studies.

Table 2: Potential Synthetic Routes for this compound Derivatives

| Synthetic Method | Advantages |

| Salt Metathesis | Straightforward, often high yield. |

| Metal Oxidation | Can be used with elemental bismuth. google.com |

| Solvent-Free Reaction | Environmentally friendly, potentially different products. rsc.org |

| Hydrothermal/Solvothermal | Control over crystal size and morphology. |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools to complement experimental research on this compound. mdpi.com Advanced computational modeling can provide deep insights into the structure, reactivity, and biological interactions of this compound, guiding the rational design of new derivatives.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To predict the geometry, electronic structure, and spectroscopic properties of different isomeric and polymeric forms of this compound. mdpi.com

Molecular Docking Simulations: To identify potential binding sites and predict the binding affinity of this compound with biological targets such as proteins and enzymes. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound in biological environments and to understand its interaction with cell membranes.

These computational approaches can significantly accelerate the discovery and development of new bismuth-based therapeutic agents by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Integration of this compound into Advanced Functional Materials

Beyond its traditional pharmaceutical applications, there is a growing interest in incorporating bismuth compounds into advanced functional materials. researchgate.net The unique properties of bismuth, such as its high atomic number and low toxicity, make it an attractive component for various materials science applications.

Unexplored avenues for this compound include:

Radiopaque Materials: Investigating the potential of incorporating this compound into polymer composites to create biocompatible and radiopaque materials for medical devices.

Catalysis: Exploring the catalytic activity of this compound in organic synthesis, leveraging the Lewis acidic nature of the bismuth center.

Metal-Organic Frameworks (MOFs): Using camphocarbonate as a ligand to construct novel bismuth-based MOFs with potential applications in gas storage, separation, or catalysis.

The exploration of these new frontiers could significantly broaden the application scope of this compound beyond the realm of medicine.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Bismuth camphocarbonate, and how can purity be rigorously assessed?

- Methodological Answer : The synthesis typically involves reacting bismuth nitrate with camphoric acid derivatives under controlled pH and temperature. A historical approach (adapted from colloidal bismuth hydroxide synthesis) suggests dissolving bismuth nitrate in nitric acid, precipitating the hydroxide with NaOH, and stabilizing it with organic agents like sucrose . For purity assessment, combine thermogravimetric analysis (TGA) to detect residual solvents, X-ray diffraction (XRD) for crystallinity, and high-performance liquid chromatography (HPLC) to quantify organic impurities. Cross-validate results using elemental analysis (EA) for stoichiometric verification.

Q. How has the pharmacological application of this compound evolved, and what in vitro models validate its efficacy?

- Methodological Answer : Early studies focused on Bismuth compounds for syphilis and gastrointestinal disorders, leveraging their antiseptic properties . Modern in vitro assays include:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Helicobacter pylori using broth microdilution.

- Cytotoxicity Screening : MTT assays on human gastric epithelial cells to evaluate therapeutic windows.

- Mechanistic Studies : Fluorescence microscopy to observe biofilm disruption. Always include positive controls (e.g., bismuth subsalicylate) and replicate experiments ≥3 times to ensure statistical validity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict this compound’s electronic structure and reactivity?

- Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) can model its electronic properties . Steps:

Geometry Optimization : Use software like Gaussian or VASP to minimize energy.

Band Structure Analysis : Calculate HOMO-LUMO gaps to infer redox behavior.

Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) to simulate aqueous environments. Validate predictions with UV-Vis spectroscopy and cyclic voltammetry .

Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental design. To address this:

- Controlled Replicates : Standardize buffer systems (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8).

- Advanced Characterization : Use synchrotron-based X-ray absorption spectroscopy (XAS) to track bismuth speciation over time.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare degradation rates across studies, accounting for temperature, ionic strength, and ligand competition .

Q. What experimental designs optimize this compound’s bioavailability while minimizing toxicity?

- Methodological Answer : Use a PICOT-inspired framework adapted for materials science:

- Population : this compound nanoparticles (BCNPs) vs. bulk form.

- Intervention : Surface functionalization with polyethylene glycol (PEG).

- Comparison : Unmodified BCNPs.

- Outcome : Bioavailability via inductively coupled plasma mass spectrometry (ICP-MS) in murine models.

- Time : Pharmacokinetic profiling at 0, 2, 6, and 24 hours post-administration. Include dose-response curves and histopathological analysis for toxicity .

Data Analysis and Interpretation

Q. Which statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression (e.g., GraphPad Prism).

- Multivariate Analysis : Principal component analysis (PCA) to identify correlations between particle size, surface charge, and bioactivity.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Always report confidence intervals and p-values adjusted for multiple comparisons .

Comparative Table: Synthesis and Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.